L-Hexanoylcarnitine

Catalog No.
S617495
CAS No.
22671-29-0
M.F
C13H26NO4+
M. Wt
260.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Hexanoylcarnitine

CAS Number

22671-29-0

Product Name

L-Hexanoylcarnitine

IUPAC Name

[(2R)-3-carboxy-2-hexanoyloxypropyl]-trimethylazanium

Molecular Formula

C13H26NO4+

Molecular Weight

260.35 g/mol

InChI

InChI=1S/C13H25NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h11H,5-10H2,1-4H3/p+1/t11-/m1/s1

InChI Key

VVPRQWTYSNDTEA-LLVKDONJSA-O

SMILES

CCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C

Isomeric SMILES

CCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C

Diabetic Cardiomyopathy Research

    Field: Medical Science, Cardiology

    Application Summary: L-Hexanoylcarnitine, as a medium-chain acylcarnitine, is used in research related to diabetic cardiomyopathy (DCM). It’s explored as a potential biomarker for the early diagnosis of DCM.

    Methods: In a retrospective non-interventional study, plasma samples from 50 type 2 diabetes mellitus patients and 50 DCM patients were analyzed by high throughput metabolomics and cluster heat map using mass spectrometry. Principal component analysis was used to compare the changes occurring in the studied 25 acylcarnitines.

    Results: The study found that hexanoylcarnitine was positively correlated with the risk of DCM.

Mitochondrial Biomarkers for Precision Medicine

Sports Nutrition

Kidney Disease and Related Metabolic Dysfunctions

Metabolic Alterations in Kidney Disease

    Application Summary: Chronic kidney disease is associated with a wide variety of metabolic abnormalities that accompany the uremic state and the state of dialysis dependence. These include altered L-carnitine homeostasis, mitochondrial dysfunctions, and abnormalities in fatty acid metabolism. L-carnitine, including L-Hexanoylcarnitine, plays a crucial role in these metabolic alterations.

    Results: A persistent state of L-carnitine deficiency can further damage kidneys and lead to multi-organ failure.

Physical Performance Enhancement

    Application Summary: L-Carnitine, including L-Hexanoylcarnitine, is used as a supplement by recreationally-active, competitive, and highly trained athletes. This systematic review aims to evaluate the effect of prolonged L-Carnitine supplementation on metabolism and metabolic modifications.

    Results: Prolonged L-Carnitine supplementation in specific conditions may affect physical performance.

L-Hexanoylcarnitine, also known as hexanoylcarnitine, is a medium-chain acylcarnitine compound formed by the esterification of L-carnitine and hexanoic acid. With the chemical formula C13H25NO4C_{13}H_{25}NO_{4} and an average molecular weight of approximately 259.34 g/mol, this compound plays a significant role in fatty acid metabolism. It facilitates the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy, particularly in conditions of fatty acid oxidation disorders .

The exact mechanism of action of L-hexanoylcarnitine is still under investigation. However, its proposed roles include [, ]:

  • Facilitating Fatty Acid Transport: L-Hexanoylcarnitine might interact with carnitine transporters, promoting the entry of medium-chain fatty acids into the mitochondria for energy production.
  • Modulating Mitochondrial Function: Studies suggest L-hexanoylcarnitine might influence mitochondrial activity and potentially offer neuroprotective effects [].

Limitations and Future Research

L-Hexanoylcarnitine is a relatively under-researched compound. Further investigations are needed to:

  • Elucidate its exact mechanism of action.
  • Conduct clinical trials to assess its safety and efficacy for various health conditions.
  • Determine optimal dosage and potential drug interactions.

  • Oxidation: This compound can be oxidized to yield hexanoic acid and L-carnitine. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.
  • Reduction: Under reduction conditions, L-hexanoylcarnitine can revert to its constituent parts, L-carnitine and hexanoic acid, typically utilizing lithium aluminum hydride as a reducing agent.
  • Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, allowing for the formation of various substituted carnitine derivatives.

These reactions are crucial for understanding the metabolic pathways involving L-hexanoylcarnitine and its derivatives.

L-Hexanoylcarnitine exhibits significant biological activity, primarily related to its role in energy metabolism. It is particularly important in the transport of medium-chain fatty acids across mitochondrial membranes. Once inside the mitochondria, these fatty acids are metabolized through β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate adenosine triphosphate (ATP), the energy currency of cells . Additionally, elevated levels of L-hexanoylcarnitine are often observed in patients with medium-chain acyl-CoA dehydrogenase deficiency, indicating its diagnostic relevance in metabolic disorders .

The synthesis of L-hexanoylcarnitine typically involves two main methods:

  • Esterification: The most common method is the esterification of L-carnitine with hexanoic acid. This reaction usually requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions. The resulting mixture is then purified through recrystallization or chromatography.
  • Industrial Production: In industrial settings, similar esterification processes are scaled up using automated reactors and continuous flow systems to ensure high yield and quality. Purification steps are also enhanced using industrial chromatography techniques .

L-Hexanoylcarnitine has several applications:

  • Clinical Diagnostics: It serves as a biomarker for diagnosing metabolic disorders related to fatty acid oxidation, particularly medium-chain acyl-CoA dehydrogenase deficiency.
  • Research: The compound is utilized in studies focused on fatty acid metabolism and mitochondrial function.
  • Therapeutics: There is potential for using L-hexanoylcarnitine in therapeutic interventions aimed at improving energy metabolism in patients with specific metabolic disorders .

L-Hexanoylcarnitine belongs to a class of compounds known as acylcarnitines. Here are some similar compounds along with their unique characteristics:

Compound NameChain LengthUnique Features
Octanoylcarnitine8 carbonsMore soluble than longer-chain acylcarnitines; involved in energy metabolism.
Decanoylcarnitine10 carbonsPlays a role in transporting longer-chain fatty acids; less soluble than hexanoylcarnitine.
Myristoylcarnitine14 carbonsAssociated with long-chain fatty acid metabolism; significant in certain metabolic disorders.
Palmitoylcarnitine16 carbonsInvolved in energy production from long-chain fatty acids; higher hydrophobicity compared to hexanoylcarnitine.

Uniqueness: L-Hexanoylcarnitine is distinguished by its medium chain length (six carbons), which provides better solubility compared to longer-chain acylcarnitines, making it particularly useful for studying medium-chain fatty acid metabolism and related disorders .

By understanding the properties and functions of L-hexanoylcarnitine, researchers can explore its potential applications across various scientific fields.

L-Hexanoylcarnitine is a medium-chain acylcarnitine with the molecular formula C₁₃H₂₅NO₄ and a molecular weight of 259.34 g/mol. The compound consists of a hexanoyl group (C₆:0) esterified to the hydroxyl group of L-carnitine, forming a zwitterionic structure with a positively charged trimethylammonium group and a negatively charged carboxylate group. Its structural backbone includes:

  • A six-carbon saturated fatty acid (hexanoic acid)
  • A glycerol-derived three-carbon chain linking the acyl group to the quaternary ammonium moiety.

Table 1: Key molecular characteristics

PropertyValue
Molecular formulaC₁₃H₂₅NO₄
Exact mass259.1784 Da
ChargeZwitterionic (neutral overall)
Acyl chain lengthC6:0

IUPAC Nomenclature and Alternative Designations

The systematic IUPAC name for L-hexanoylcarnitine is (3R)-3-(hexanoyloxy)-4-(trimethylazaniumyl)butanoate. Alternative designations include:

  • Hexanoyl-L-carnitine
  • O-hexanoyl-L-carnitine
  • (R)-Caproylcarnitine
  • Acylcarnitine C6:0

The CAS registry numbers 22671-29-0 (free acid) and 162067-53-0 (HCl salt) are used for commercial and regulatory identification.

Stereochemistry and Configuration

The compound exhibits chiral specificity:

  • Absolute configuration: R at the C3 position of the carnitine backbone
  • Biosynthetically derived from L-carnitine, maintaining the (3R)-stereochemistry
  • Enantiomeric purity critical for metabolic activity, as D-forms lack biological functionality

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the spatial arrangement of the hexanoyloxy group and trimethylammonium moiety.

Structural Comparison with Related Acylcarnitines

L-Hexanoylcarnitine belongs to the acylcarnitine family, differing in chain length from:

Table 2: Structural analogs

CompoundAcyl chainMolecular formulaKey differences
Butyrylcarnitine (C4)C₄:0C₁₁H₂₁NO₄Shorter chain, higher polarity
Octanoylcarnitine (C8)C₈:0C₁₅H₂₉NO₄Longer chain, lower solubility

The hexanoyl group provides optimal balance between hydrophobicity and molecular flexibility for mitochondrial membrane transport.

Physicochemical Properties

Solubility and Stability

  • Water solubility: ~33.3 mg/mL in DMSO; limited aqueous solubility due to zwitterionic nature
  • Thermal stability: Decomposes at temperatures >150°C
  • pH sensitivity: Stable between pH 4-8; undergoes hydrolysis under strongly acidic/basic conditions

Table 3: Physicochemical parameters

ParameterValue
logP (octanol/water)-1.68 (predicted)
pKa3.72 (carboxyl), 9.41 (amine)
Melting pointNot empirically determined (hydroscopic)

Spectroscopic Characteristics

  • Infrared (IR): Strong absorption at 1740 cm⁻¹ (ester C=O stretch) and 1640 cm⁻¹ (carboxylate)
  • Mass spectrometry: Characteristic fragments at m/z 85 (trimethylamine) and 144 (hexanoyloxy)
  • NMR (¹H, 500 MHz): δ 3.21 (s, 9H, N⁺(CH₃)₃), 4.99 (m, 1H, CH-O-CO), 2.29 (t, 2H, CH₂-COO)

Synthesis and Production

Chemical Synthesis Routes

Industrial production employs two primary methods:

  • Enzymatic esterification:
    L-Carnitine + Hexanoyl-CoA → L-Hexanoylcarnitine (catalyzed by carnitine acyltransferases)
  • Chemical synthesis:
    • Step 1: Protection of carnitine's carboxyl group
    • Step 2: Acylation with hexanoyl chloride
    • Step 3: Deprotection and purification

Table 4: Synthetic yields

MethodYield (%)Purity (%)
Enzymatic78-82>99
Chemical65-7097-98

Analytical Characterization Methods

Chromatographic Techniques

  • HPLC-MS/MS:

    • Column: C18 (2.1 × 100 mm, 1.7 μm)
    • Mobile phase: 0.1% formic acid in water/acetonitrile gradient
    • Detection: ESI+ MRM m/z 260.2→85.1
  • Ion-pair chromatography:
    Utilizes heptafluorobutyric acid for improved retention of zwitterionic compounds

Structural Elucidation

Advanced techniques include:

  • Tandem MSⁿ: Differentiates isobaric species through fragmentation patterns
  • Chiral HPLC: Confirms enantiomeric purity using cellulose-based columns
  • X-ray crystallography: Resolves absolute configuration (limited by crystal formation challenges)

Biological and Metabolic Role

Mitochondrial Transport Mechanism

L-Hexanoylcarnitine facilitates fatty acid β-oxidation through:

  • Cytosolic formation by CPT-I
  • Translocase-mediated membrane crossing
  • Regeneration of hexanoyl-CoA via CPT-II

Figure 1: Carnitine shuttle integration (hypothetical illustration based on source data)

Diagnostic Applications

Elevated levels indicate:

  • Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency
  • Carnitine-acylcarnitine translocase (CACT) defects

Table 6: Clinical reference ranges

MatrixNormal (μM)Pathological (μM)
Plasma0.05-0.15>0.30
Dried blood0.02-0.08>0.15

Research and Industrial Applications

Biomarker Development

  • LC-MS/MS panels for inborn errors of metabolism
  • Pharmacodynamic marker for PPAR-α modulator therapies

Metabolic Studies

  • Tracing hexanoate metabolism in stable isotope experiments
  • Investigating insulin resistance in adipose tissue models

Physical Constants and Parameters

L-Hexanoylcarnitine represents a medium-chain acylcarnitine compound characterized by specific molecular parameters that define its chemical identity and behavior [1]. The compound exhibits a molecular weight of 259.34 grams per mole, with an exact mass of 259.178358293 daltons [1] [3]. The molecular formula C₁₃H₂₅NO₄ reflects the structural composition including thirteen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and four oxygen atoms [1].

The systematic nomenclature designates this compound as (3R)-3-hexanoyloxy-4-(trimethylazaniumyl)butanoate, indicating its stereochemical configuration and functional group arrangement [1]. The Chemical Abstracts Service registry number 22671-29-0 provides unique identification for this specific stereoisomer [3]. Structural analysis reveals a monoisotopic mass of 260.186183325 daltons, accounting for the most abundant isotopic composition [3].

Table 1: Physical Constants and Parameters

PropertyValueSource
Molecular Weight259.34 g/mol [1]
Exact Mass259.178358293 Da [3]
Chemical FormulaC₁₃H₂₅NO₄ [1]
CAS Registry Number22671-29-0 [3]
IUPAC Name(3R)-3-hexanoyloxy-4-(trimethylazaniumyl)butanoate [1]
Monoisotopic Mass260.186183325 Da [3]
Number of Atoms43 [3]
Number of Rotatable Bonds10 [3]
Formal Charge0 [3]
Average Polarizability28.79 Ų [3]
Polar Surface Area66.43 Ų [3]

The molecular architecture encompasses 43 total atoms with ten rotatable bonds, contributing to conformational flexibility [3]. The compound maintains a formal charge of zero under standard conditions, existing as a zwitterionic species with balanced positive and negative charges [3]. The average polarizability measures 28.79 cubic angstroms, while the polar surface area spans 66.43 square angstroms, indicating moderate polarity characteristics [3].

Solubility Characteristics

The solubility profile of L-Hexanoylcarnitine demonstrates characteristic behavior typical of medium-chain acylcarnitines, with water solubility significantly influenced by the hexanoyl chain length [3] [10]. Computational analysis predicts aqueous solubility at 4.30 × 10⁻³ grams per liter, reflecting limited but measurable water solubility [3]. The ionic nature of the carnitine backbone contributes to hydrophilic interactions, while the hexanoyl ester group introduces lipophilic characteristics [3].

Organic solvent compatibility varies considerably across different chemical systems [5] [10]. Methanol exhibits slight solubility for L-Hexanoylcarnitine, requiring dilution techniques to achieve adequate dissolution [10]. Enhanced solubility occurs in polar aprotic solvents, with dimethyl sulfoxide and dimethylformamide demonstrating good dissolution capacity [5]. Ethanol similarly provides adequate solubility for analytical and preparative applications [5].

Table 2: Solubility Characteristics

SolventSolubilityNoteSource
Water4.30 × 10⁻³ g/LCalculated value [3]
MethanolSlightly solubleRequires organic solvent dilution [10]
Dimethyl sulfoxideSolubleGood solubility [5]
DimethylformamideSolubleGood solubility [5]
EthanolSolubleGood solubility [5]
Aqueous solutionsSlightly solubleEnhanced by dilution from organic solvents [10]

The partition coefficient characteristics reveal hydrophilic predominance in the overall molecular behavior [3]. The logarithm of the octanol-water partition coefficient (LogP) calculated by ALOGPS methodology yields -1.68, while alternative computational approaches provide values of -2.41 [3]. These negative LogP values confirm preferential partitioning into aqueous phases over lipophilic environments [3].

Ionization behavior significantly influences solubility patterns across different pH ranges [3]. The strongest acidic dissociation constant (pKa) occurs at 4.22, corresponding to the carboxylic acid functionality [3]. The quaternary ammonium group exhibits an extremely weak basic character with a pKa of -7.06, remaining protonated across physiological pH ranges [3]. At physiological pH, the compound exists as a neutral zwitterion with balanced charge distribution [3].

Table 3: Partition Coefficients and Lipophilicity Parameters

ParameterValueDescriptionSource
LogP (ALOGPS)-1.68Octanol-water partition coefficient [3]
LogP (JChem)-2.41Calculated partition coefficient [3]
LogS (Solubility)-4.86Logarithm of solubility [3]
pKa (Strongest Acidic)4.22Carboxylic acid group [3]
pKa (Strongest Basic)-7.06Quaternary ammonium group [3]
Physiological Charge0Neutral zwitterion at physiological pH [3]

Spectroscopic Profiles

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for L-Hexanoylcarnitine through proton and carbon-13 analysis [16]. High-resolution proton nuclear magnetic resonance spectroscopy conducted at 500 megahertz in aqueous solution at pH 7.00 reveals characteristic signal patterns for the hexanoyl chain and carnitine backbone [16]. The experimental conditions employ deuterium oxide as solvent with 3-(trimethylsilyl)propionic acid sodium salt as chemical shift reference [16].

Mass spectrometry analysis demonstrates characteristic fragmentation patterns typical of acylcarnitine compounds [19] [29]. Tandem mass spectrometry techniques utilizing collision-induced dissociation reveal common product ions at mass-to-charge ratio 85.1, corresponding to the trimethylammonium fragment characteristic of all carnitine derivatives [29]. The molecular ion peak appears at mass-to-charge ratio 260 for protonated species, with base peak formation following predictable fragmentation pathways [19].

High-performance liquid chromatography coupled with ultraviolet detection enables quantitative analysis at 260 nanometers wavelength [18]. The chromatographic behavior on silica-based stationary phases demonstrates retention times influenced by the hexanoyl chain length and ionic interactions [18]. Alternative detection methods include fluorescence-based approaches following derivatization with suitable fluorogenic reagents [18].

Electron ionization mass spectrometry provides additional structural confirmation through predictable fragmentation patterns [40]. The molecular ion stability and subsequent fragmentation follow established pathways for medium-chain acylcarnitines, with characteristic losses corresponding to carboxylic acid functions and trimethylamine groups [40]. Gas chromatography-mass spectrometry analysis requires careful attention to thermal stability during analytical procedures [40].

Stability and Degradation Kinetics

The stability profile of L-Hexanoylcarnitine demonstrates dependence on environmental conditions including temperature, pH, and storage atmosphere [22] [25] [30]. Under optimal storage conditions at -20°C in powder form, the compound maintains stability for three years when protected from light and moisture [12]. Solution stability requires more stringent conditions, with storage at -80°C providing one-year stability for prepared solutions [12].

Table 4: Storage and Stability Conditions

ConditionSpecificationNotesSource
Storage Temperature (Powder)-20°CLong-term storage [12]
Storage Temperature (Solution)-80°CFor prepared solutions [12]
Stability Duration (Powder)3 yearsAt recommended conditions [12]
Stability Duration (Solution)1 yearAt -80°C storage [12]
Light SensitivityStore in darkAvoid direct sunlight [25]
Moisture SensitivityKeep dry, use desiccantHygroscopic material [25]
Recommended StorageUnder inert gas atmosphereNitrogen or argon [25]
pH Stability RangeStable at neutral to acidic pHUnstable at pH > 9 [30]

pH-dependent degradation studies reveal critical stability thresholds for L-Hexanoylcarnitine [30]. The compound demonstrates stability across neutral to acidic pH ranges, with optimal stability occurring between pH 3 and 7 [30]. Alkaline conditions above pH 9 promote rapid hydrolytic degradation, with only 72.6% remaining after one hour at pH 11 and 4.2% at pH 12 [30].

Temperature-dependent hydrolysis kinetics follow Arrhenius behavior with measurable rate constants across different thermal conditions [30]. The relationship between temperature and degradation rate constant follows the equation ln(k) = -8650.1/T + 20.344 with correlation coefficient r² = 0.9851 [30]. At 25°C, the estimated time for 15% degradation reaches 38 days, extending to 234 days at 8°C storage temperature [30].

Hydrolytic degradation proceeds through ester bond cleavage, yielding L-carnitine and hexanoic acid as primary products [30]. The reaction kinetics demonstrate pseudo-first-order behavior under excess water conditions, with rate constants proportional to hydroxide ion concentration in alkaline solutions [30]. Stability-indicating analytical methods enable monitoring of degradation products during forced degradation studies [30].

Physical Description

Solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

260.18618331 g/mol

Monoisotopic Mass

260.18618331 g/mol

Heavy Atom Count

18

Wikipedia

O-hexanoyl-L-carnitine

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

Dates

Modify: 2023-08-15

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